molecular formula C10H8Cl2N2O B11870137 4(3H)-Quinazolinone, 2-(dichloromethyl)-3-methyl- CAS No. 1772-90-3

4(3H)-Quinazolinone, 2-(dichloromethyl)-3-methyl-

Cat. No.: B11870137
CAS No.: 1772-90-3
M. Wt: 243.09 g/mol
InChI Key: VAOLQQZDTQCLLG-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one typically involves the reaction of 2-aminobenzonitrile with dichloromethyl methyl ether under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core. The reaction conditions often include the use of a strong acid like hydrochloric acid and a solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinazolinones .

Scientific Research Applications

2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For example, in antimicrobial applications, the compound can disrupt bacterial cell wall synthesis or interfere with DNA replication . In anticancer research, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one stands out due to its unique combination of dichloromethyl and methyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

CAS No.

1772-90-3

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.09 g/mol

IUPAC Name

2-(dichloromethyl)-3-methylquinazolin-4-one

InChI

InChI=1S/C10H8Cl2N2O/c1-14-9(8(11)12)13-7-5-3-2-4-6(7)10(14)15/h2-5,8H,1H3

InChI Key

VAOLQQZDTQCLLG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1C(Cl)Cl

Origin of Product

United States

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